2-Methylcycloheptanon

Übersicht

Beschreibung

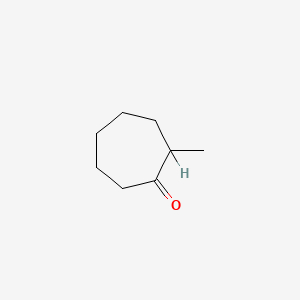

2-Methylcycloheptanone is a cyclic ketone with the molecular formula C8H14O. This compound is characterized by a seven-membered ring with a methyl group attached to the second carbon and a ketone functional group. It is a colorless liquid with a distinct odor and is used as an intermediate in various chemical syntheses .

Wissenschaftliche Forschungsanwendungen

2-Methylcycloheptanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

Industry: It is used in the production of fragrances and flavoring agents due to its distinct odor.

Wirkmechanismus

Pharmacokinetics

Some properties can be inferred from its chemical structure . For instance, it has a relatively low molecular weight (126.196 Da ), which may facilitate absorption and distribution. Its logP value is 1.82 , suggesting it has moderate lipophilicity, which could influence its absorption and distribution as well. It’s also worth noting that it has a boiling point of 184.9±8.0 °C at 760 mmHg , which could impact its stability and thus its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and pH can affect the stability and activity of a compound. For instance, 2-Methylcycloheptanone has a boiling point of 184.9±8.0 °C at 760 mmHg , suggesting that it could be volatile at high temperatures. Additionally, its solubility in water is estimated to be 1741 mg/L at 25 °C , indicating that it could be

Biochemische Analyse

Biochemical Properties

2-Methylcycloheptanone plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. These enzymes catalyze the hydroxylation of 2-Methylcycloheptanone, leading to the formation of more hydrophilic metabolites that can be easily excreted from the body . Additionally, 2-Methylcycloheptanone can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively

Cellular Effects

2-Methylcycloheptanone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain transcription factors, leading to changes in gene expression . This compound can also modulate cell signaling pathways by interacting with specific receptors on the cell surface, thereby influencing cellular responses to external stimuli. Furthermore, 2-Methylcycloheptanone impacts cellular metabolism by altering the activity of key metabolic enzymes, which can lead to changes in the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of 2-Methylcycloheptanone involves its binding interactions with various biomolecules. It acts as a substrate for cytochrome P450 enzymes, which catalyze its oxidation to form hydroxylated metabolites . This process involves the insertion of an oxygen atom into the carbon-hydrogen bond of 2-Methylcycloheptanone, resulting in the formation of an alcohol group. Additionally, 2-Methylcycloheptanone can inhibit or activate certain enzymes by binding to their active sites, thereby modulating their activity . These interactions are essential for understanding the compound’s effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylcycloheptanone can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a half-life of several hours . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of various by-products. Long-term studies have indicated that 2-Methylcycloheptanone can have sustained effects on cellular function, including alterations in gene expression and enzyme activity . These findings highlight the importance of considering temporal factors when studying the compound’s effects.

Dosage Effects in Animal Models

The effects of 2-Methylcycloheptanone vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant harm . At higher doses, 2-Methylcycloheptanone can induce toxic effects, including liver damage and oxidative stress . These findings suggest that there is a threshold dose above which the compound’s adverse effects become pronounced. Understanding the dosage effects is crucial for determining the safe and effective use of 2-Methylcycloheptanone in various applications.

Metabolic Pathways

2-Methylcycloheptanone is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Methylcycloheptanone to form hydroxylated metabolites, which are further conjugated with glucuronic acid or sulfate to increase their solubility . This process facilitates the excretion of the metabolites from the body. Additionally, 2-Methylcycloheptanone can undergo reduction and hydrolysis reactions, leading to the formation of various intermediate compounds . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-Methylcycloheptanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach various intracellular compartments . Once inside the cell, 2-Methylcycloheptanone can bind to cytoplasmic proteins, which facilitate its transport to specific organelles . This distribution pattern is crucial for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

2-Methylcycloheptanone is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by specific targeting signals and post-translational modifications that direct the compound to these compartments . In the mitochondria, 2-Methylcycloheptanone can interact with enzymes involved in energy production, thereby influencing cellular metabolism . Understanding the subcellular localization of 2-Methylcycloheptanone is essential for elucidating its biochemical properties and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methylcycloheptanone can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: In industrial settings, 2-Methylcycloheptanone is often produced via catalytic hydrogenation of 2-methylcycloheptene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature. The hydrogenation reaction converts the double bond in 2-methylcycloheptene to a single bond, resulting in the formation of 2-Methylcycloheptanone .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylcycloheptanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of 2-Methylcycloheptanone with reducing agents such as lithium aluminum hydride or sodium borohydride yields 2-methylcycloheptanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Grignard reagents in dry ether.

Major Products:

Oxidation: 2-Methylcycloheptanoic acid.

Reduction: 2-Methylcycloheptanol.

Substitution: Tertiary alcohols with various alkyl groups.

Vergleich Mit ähnlichen Verbindungen

Cycloheptanone: Lacks the methyl group at the second carbon, making it less sterically hindered.

3-Methylcycloheptanone: Has the methyl group at the third carbon, resulting in different reactivity and physical properties.

Cyclohexanone: A six-membered ring ketone, which is more commonly used in industrial applications due to its simpler structure.

Uniqueness: 2-Methylcycloheptanone is unique due to its seven-membered ring structure with a methyl group at the second carbon. This structural feature imparts distinct chemical reactivity and physical properties, making it valuable in specific synthetic applications .

Eigenschaften

IUPAC Name |

2-methylcycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-5-3-2-4-6-8(7)9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMAFOTXGNYBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337586, DTXSID80870804 | |

| Record name | 2-Methylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylcycloheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-56-9 | |

| Record name | 2-Methylcycloheptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain 2-methylcycloheptanone and its derivatives?

A1: Several methods exist for synthesizing 2-methylcycloheptanone and its derivatives. One approach involves the ring expansion of cyclohexanone derivatives. For instance, reacting a 4-substituted cyclohexanone with diazoethane can yield cis and trans isomers of 5-substituted 2-methylcycloheptanones. [] Another method utilizes the reaction of propargyl alcohol derivatives with ketones under acidic conditions. This approach enables the regioselective synthesis of various substituted bicyclic enones, including those derived from 2-methylcycloheptanone. []

Q2: How does the position of the methyl group in 2-methylcycloheptanone influence its reactivity?

A2: The position of the methyl group significantly affects the fragmentation pattern of 2-methylcycloheptanone under mass spectrometry conditions. Research shows that the mass spectrometric fragmentation pathway of 2-methylcycloheptanone, leading to the loss of a C2H4O molecule ([M-C2H4O]+), is more intricate compared to the analogous process in cycloheptanone. This complexity arises from the influence of the methyl group on the hydrogen transfer and rearrangement steps during the fragmentation process. []

Q3: Are there any notable photochemical reactions of 2-methylcycloheptanone derivatives?

A4: Yes, 2-cyano-2-methylcycloheptanone (1) undergoes intriguing photochemical transformations. When irradiated in methanol, it yields three products: two isomeric enals (3a and 3b) and a novel ring expansion product (4). Interestingly, irradiation in aqueous dioxane leads to the formation of a cyclic imide (6) in a moderate yield. [] These reactions highlight the potential of 2-methylcycloheptanone derivatives as substrates in photochemical synthesis.

Q4: Have there been any studies on unexpected byproducts during the synthesis or reactions of 2-methylcycloheptanone?

A5: Indeed, a study has identified a borate ester as a side product during the sodium borohydride reduction of 2-methylcycloheptanone. [] This finding emphasizes the importance of considering potential side reactions and characterizing reaction products thoroughly, even in seemingly straightforward transformations.

Q5: What are the potential applications of 2-methylcycloheptanone and its derivatives in organic synthesis?

A6: The diverse reactivity of 2-methylcycloheptanone and its derivatives makes them valuable building blocks in organic synthesis. They serve as precursors to various bicyclic compounds, including those with potential applications in fragrance and pharmaceutical industries. For instance, the synthesis of dl-nootkatone, a grapefruit flavoring agent, demonstrates the utility of 2-methylcycloheptanone in constructing complex natural product scaffolds. [] Further research exploring the reactivity and functionalization of these compounds could lead to the discovery of novel applications in different fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)